N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040643-45-5
VCID: VC8435551
InChI: InChI=1S/C20H14ClFN4OS/c21-15-3-1-2-4-16(15)24-19(27)12-28-20-18-11-17(25-26(18)10-9-23-20)13-5-7-14(22)8-6-13/h1-11H,12H2,(H,24,27)
SMILES: C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl
Molecular Formula: C20H14ClFN4OS
Molecular Weight: 412.9 g/mol

N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040643-45-5

Cat. No.: VC8435551

Molecular Formula: C20H14ClFN4OS

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040643-45-5

Specification

CAS No. 1040643-45-5
Molecular Formula C20H14ClFN4OS
Molecular Weight 412.9 g/mol
IUPAC Name N-(2-chlorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C20H14ClFN4OS/c21-15-3-1-2-4-16(15)24-19(27)12-28-20-18-11-17(25-26(18)10-9-23-20)13-5-7-14(22)8-6-13/h1-11H,12H2,(H,24,27)
Standard InChI Key DENOHZHVTPBYSP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H14ClFN4S

  • Molecular Weight: Approximately 348.82 g/mol

Structural Representation

The compound can be represented by its structural formula, which highlights the arrangement of atoms within the molecule:

text
Cl | C6H4-C-S-C(=O)-NH-C(=O)-C6H4-F | Pyrazolo

Here, "C6H4" represents the chlorophenyl group, "F" denotes the fluorophenyl group, and "Pyrazolo" indicates the pyrazolo structure.

Synthesis

The synthesis of N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step reactions that may include:

  • Formation of the Pyrazolo Ring: This step often involves cyclization reactions between appropriate precursors.

  • Introduction of Functional Groups: The chlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution or similar methods.

  • Final Coupling: The final product is obtained through coupling reactions that link the various functional groups together.

Biological Activity

Research into similar compounds suggests that N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide may exhibit significant biological activities, including:

  • Anticancer Properties: Compounds with pyrazolo structures have been studied for their ability to inhibit cancer cell proliferation.

  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in various biological models.

In Vitro Studies

Recent studies have demonstrated that compounds similar to N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide show:

  • IC50 Values: The concentration required to inhibit 50% of cell growth in vitro assays typically ranges from nanomolar to micromolar levels depending on the specific cancer cell line tested.

In Vivo Studies

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